1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol
Description
1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol is a pyrazole derivative characterized by a hydroxyl group at the 4-position of the pyrazole ring and a benzyl substituent at the 1-position, which is further substituted with a chlorine atom and a methyl group at the 4- and 3-positions of the phenyl ring, respectively. Its molecular formula is C₁₂H₁₂ClN₂O, with a molecular weight of 241.69 g/mol. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity .
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-[(4-chloro-3-methylphenyl)methyl]pyrazol-4-ol |
InChI |
InChI=1S/C11H11ClN2O/c1-8-4-9(2-3-11(8)12)6-14-7-10(15)5-13-14/h2-5,7,15H,6H2,1H3 |
InChI Key |
MPLWKCRJVHXKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=C(C=N2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol typically involves the reaction of 4-chloro-3-methylbenzyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol, differing primarily in substituent groups and their positions:
Key Observations :
- Substituent Position : The 4-chloro-3-methylphenyl group in the target compound introduces steric hindrance and lipophilicity compared to simpler phenyl or p-tolyl groups .
- Electronic Effects : Nitro groups (e.g., in ) significantly increase acidity (pKa ~3–4) compared to chloro or methyl groups (pKa ~8–10) due to strong electron withdrawal.
Physicochemical Properties
Analysis :
- The pyrazolone derivative exhibits lower LogP (~2.5) due to the polar ketone group, improving aqueous solubility but reducing lipid bilayer penetration.
Biological Activity
1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings, including data tables and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 222.67 g/mol
- IUPAC Name : 1-[(4-chloro-3-methylphenyl)methyl]pyrazol-4-ol
Synthesis
The synthesis of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol typically involves the reaction of 4-chloro-3-methylbenzyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. Reaction conditions often include solvents such as ethanol or methanol, with heating to facilitate cyclization .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its mechanism of action is believed to involve interactions with specific molecular targets, modulating enzyme or receptor activity.
Antimicrobial Activity
In studies assessing antimicrobial properties, 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol has shown effectiveness against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways, potentially through the modulation of cytokine release and the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies and Research Findings
Several studies have highlighted the biological activity of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol:
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated its cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The compound exhibited IC values indicating significant cytotoxicity:
- Inhibition of Aurora Kinases :
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Target | IC Value (µM) |
|---|---|---|
| Cytotoxicity | MCF7 | 3.79 |
| NCI-H460 | 12.50 | |
| SF-268 | 42.30 | |
| Aurora-A Kinase Inhibition | - | 0.16 |
The precise mechanism by which 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways related to inflammation and cancer proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
